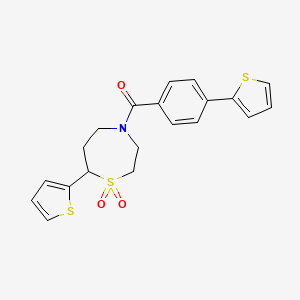
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone is a useful research compound. Its molecular formula is C20H19NO3S3 and its molecular weight is 417.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone is a complex organic molecule featuring a thiazepane ring and thiophene moieties. This structure suggests significant potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Structural Features
The molecular formula of this compound is C18H17N3O3S2, with a molecular weight of approximately 387.5 g/mol. The presence of the dioxido group and thiophenes enhances its reactivity and solubility, making it a candidate for medicinal applications.
| Feature | Description |
|---|---|
| Molecular Formula | C18H17N3O3S2 |
| Molecular Weight | 387.5 g/mol |
| Structural Components | Thiazepane ring, dioxido groups, thiophene moieties |
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit antimicrobial activity . The thiazepane and thiophene components may interact with microbial cell membranes or inhibit essential enzymes, contributing to their efficacy against bacterial strains. For instance, preliminary studies have shown that derivatives of thiazepane exhibit significant antibacterial activity against Gram-positive bacteria.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its ability to modulate inflammatory pathways. Studies have demonstrated that thiazepane derivatives can inhibit the expression of pro-inflammatory cytokines, suggesting that this compound may similarly affect inflammatory responses in vitro.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Research has indicated that compounds featuring thiophene and thiazepane structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of apoptotic pathways. For example:
- Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can significantly reduce cell viability at certain concentrations.
- Mechanism Exploration : The mechanism of action may involve the modulation of signaling pathways associated with cell growth and survival.
Case Study 1: Antimicrobial Testing
A study conducted on a series of thiazepane derivatives revealed that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against various bacterial strains. This suggests a promising antimicrobial profile for further development.
Case Study 2: Anticancer Efficacy
In another study focusing on the anticancer properties of thiophene-containing compounds, it was found that these compounds could induce apoptosis in human breast cancer cells (MCF-7) through caspase activation pathways. The specific effects of this compound warrant further investigation to elucidate its precise mechanisms.
The synthesis typically involves multi-step organic reactions that include cyclization and substitution processes to introduce the thiazepane ring and thiophene groups. The proposed mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors.
特性
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(4-thiophen-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S3/c22-20(16-7-5-15(6-8-16)17-3-1-12-25-17)21-10-9-19(18-4-2-13-26-18)27(23,24)14-11-21/h1-8,12-13,19H,9-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVRWKZHVYADAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














